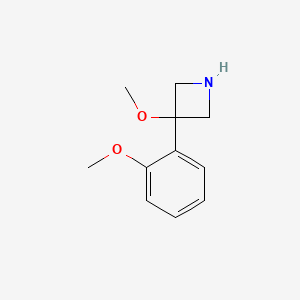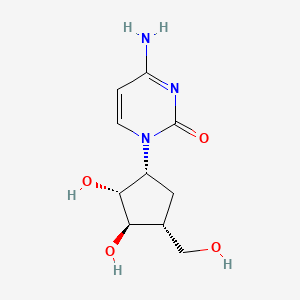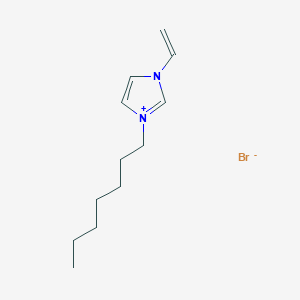![molecular formula C7H9ClN2 B11767069 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)](/img/structure/B11767069.png)
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) is a heterocyclic compound with the molecular formula C7H9ClN2. It is a derivative of pyridine and is known for its unique structural properties, which make it a valuable compound in various fields of scientific research and industrial applications .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of pyridine derivatives with suitable reagents to form the desired heterocyclic structure . The reaction conditions often include the use of catalysts and solvents to facilitate the cyclization process.
Industrial Production Methods
In industrial settings, the production of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification and crystallization to obtain the final product in its hydrochloride form .
Analyse Chemischer Reaktionen
Types of Reactions
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different derivatives.
Reduction: Reduction reactions can modify the compound’s structure and properties.
Substitution: Substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and various catalysts. The reaction conditions may vary depending on the desired product and the specific reaction being carried out .
Major Products Formed
The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Wissenschaftliche Forschungsanwendungen
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including its role as an inhibitor of specific enzymes or receptors.
Industry: Utilized in the development of new materials and chemical processes.
Wirkmechanismus
The mechanism of action of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) involves its interaction with specific molecular targets, such as enzymes or receptors. These interactions can modulate various biological pathways, leading to the compound’s observed effects. For example, it may act as an inhibitor of fibroblast growth factor receptors (FGFRs), thereby affecting cell proliferation and apoptosis .
Vergleich Mit ähnlichen Verbindungen
2,3-Dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) can be compared with other similar compounds, such as:
1H-pyrrolo[2,3-b]pyridine: Shares a similar core structure but differs in specific functional groups and properties.
2,3-dihydro-1H-pyrrolo[3,2-b]pyridine: Another structural isomer with distinct chemical and biological properties.
The uniqueness of 2,3-dihydro-1H-pyrrolo[2,3-b]pyridine (Hydrochloride) lies in its specific structural features and the resulting chemical reactivity and biological activity, making it a valuable compound for various applications.
Eigenschaften
Molekularformel |
C7H9ClN2 |
|---|---|
Molekulargewicht |
156.61 g/mol |
IUPAC-Name |
2,3-dihydro-1H-pyrrolo[2,3-b]pyridine;hydrochloride |
InChI |
InChI=1S/C7H8N2.ClH/c1-2-6-3-5-9-7(6)8-4-1;/h1-2,4H,3,5H2,(H,8,9);1H |
InChI-Schlüssel |
JVLIWURGNZMCIC-UHFFFAOYSA-N |
Kanonische SMILES |
C1CNC2=C1C=CC=N2.Cl |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.











![2-(2-Mercapto-1H-benzo[d]imidazol-1-yl)-1-(pyrrolidin-1-yl)ethanone](/img/structure/B11767054.png)


![(3S,6S,8aR)-6-{[(tert-butoxy)carbonyl]amino}-5-oxo-octahydroindolizine-3-carboxylic acid](/img/structure/B11767060.png)

